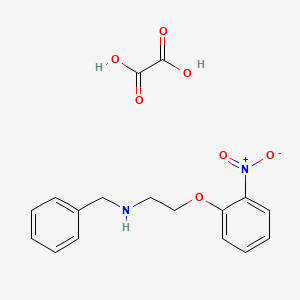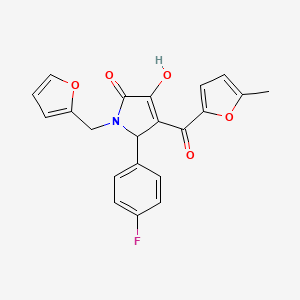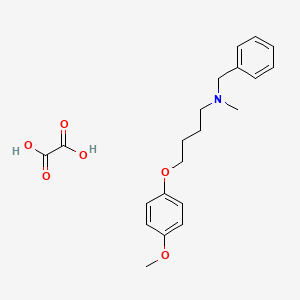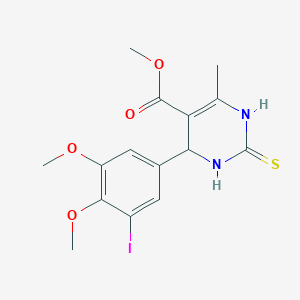![molecular formula C20H24ClNO6 B4042677 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042677.png)
4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid
Übersicht
Beschreibung
4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a chlorinated naphthalene moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The chlorinated naphthalene moiety and morpholine ring are both structural features found in various pharmacologically active compounds.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine typically involves the following steps:
Formation of the Chloronaphthalene Intermediate: The starting material, 4-chloronaphthalen-1-ol, is synthesized through the chlorination of naphthalene.
Etherification: The chloronaphthalene intermediate is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to form the ether linkage.
Morpholine Ring Formation: The resulting intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound, potentially affecting the morpholine ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloronaphthalen-1-ol: A precursor in the synthesis of the target compound.
2,6-Dimethylmorpholine: Another component of the target compound.
4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid: A structurally related compound with potential similar applications.
Uniqueness
What sets 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine apart is the combination of the chlorinated naphthalene moiety with the morpholine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
4-[2-(4-chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.C2H2O4/c1-13-11-20(12-14(2)22-13)9-10-21-18-8-7-17(19)15-5-3-4-6-16(15)18;3-1(4)2(5)6/h3-8,13-14H,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJYRBHRYXQFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate](/img/structure/B4042599.png)

![1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4042609.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042619.png)
![[2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate](/img/structure/B4042644.png)
![(5Z)-5-[[3-chloro-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4042657.png)
![methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate](/img/structure/B4042659.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methylquinoline oxalate](/img/structure/B4042662.png)

![10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4042671.png)


![4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042687.png)
![2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4042690.png)
